Cas no 63469-11-4 (p-Pentyloxynitrobenzene)

Technical Introduction: p-Pentyloxynitrobenzene p-Pentyloxynitrobenzene (CAS: [insert CAS if applicable]) is a nitroaromatic compound featuring a pentyloxy substituent at the para position relative to the nitro group. This structural configuration imparts distinct electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and liquid crystal materials. Its nitro group enhances reactivity in reduction and substitution reactions, while the alkyl chain improves solubility in nonpolar solvents. The compound exhibits stability under standard conditions and is typically supplied as a high-purity crystalline solid. Careful handling is advised due to potential sensitivity to heat and strong oxidizers.
p-Pentyloxynitrobenzene structure
p-Pentyloxynitrobenzene structure
商品名:p-Pentyloxynitrobenzene
CAS番号:63469-11-4
MF:C11H15NO3
メガワット:209.24200
MDL:MFCD00043609
CID:522441
PubChem ID:123556

p-Pentyloxynitrobenzene 化学的及び物理的性質

名前と識別子

    • Benzene,1-nitro-4-(pentyloxy)-
    • 1-nitro-4-pentoxybenzene
    • P-PENTYLOXYNITROBENZENE
    • 4-nitro-1-pentyloxybenzene
    • 4-Nitro-1-pentyloxy-benzol
    • 4-Pentyloxynitrobenzene
    • p-Nitrophenyl pentyl ether
    • Benzene, 1-nitro-4-pentyloxy
    • n-Pent-1-yl 4-nitrophenyl ether
    • 63469-11-4
    • Benzene, 1-nitro-4-(pentyloxy)-
    • AKOS015839687
    • 1-Nitro-4-(pentyloxy)benzene #
    • ITRUYYFRYGZFBF-UHFFFAOYSA-N
    • MFCD00043609
    • CS-0454497
    • 1-Nitro-4-(pentyloxy)benzene
    • DTXSID00212888
    • 4-Nitrophenyl pent-1-yl ether
    • SCHEMBL1240044
    • p-Pentyloxynitrobenzene
    • MDL: MFCD00043609
    • インチ: InChI=1S/C11H15NO3/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3
    • InChIKey: ITRUYYFRYGZFBF-UHFFFAOYSA-N
    • ほほえんだ: CCCCCOC1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 209.10500
  • どういたいしつりょう: 209.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 55Ų

じっけんとくせい

  • PSA: 55.05000
  • LogP: 3.68700

p-Pentyloxynitrobenzene セキュリティ情報

p-Pentyloxynitrobenzene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

p-Pentyloxynitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P283898-500mg
p-Pentyloxynitrobenzene
63469-11-4
500mg
$ 80.00 2022-06-03
1PlusChem
1P00IBON-5g
Benzene, 1-nitro-4-(pentyloxy)-
63469-11-4
5g
$120.00 2024-04-22
abcr
AB357782-5g
p-Nitrophenyl pentyl ether; .
63469-11-4
5g
€149.90 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525164-5g
1-Nitro-4-(pentyloxy)benzene
63469-11-4 98%
5g
¥8640.00 2024-05-05
A2B Chem LLC
AI54151-5g
P-Nitrophenyl pentyl ether
63469-11-4
5g
$112.00 2024-04-19
Cooke Chemical
LN1758441-5g
63469-11-4 p-Nitrophenylpentylether
5g
RMB 6842.40 2025-02-20
eNovation Chemicals LLC
D766510-1g
Benzene, 1-nitro-4-(pentyloxy)-
63469-11-4 95%
1g
$635 2025-02-19
eNovation Chemicals LLC
D766510-5g
Benzene, 1-nitro-4-(pentyloxy)-
63469-11-4 95%
5g
$1840 2024-06-06
eNovation Chemicals LLC
D766510-1g
Benzene, 1-nitro-4-(pentyloxy)-
63469-11-4 95%
1g
$635 2024-06-06
TRC
P283898-50mg
p-Pentyloxynitrobenzene
63469-11-4
50mg
$ 50.00 2022-06-03

p-Pentyloxynitrobenzene 関連文献

p-Pentyloxynitrobenzeneに関する追加情報

Chemical Profile of p-Pentyloxynitrobenzene (CAS No: 63469-11-4)

p-Pentyloxynitrobenzene, identified by its Chemical Abstracts Service (CAS) number 63469-11-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of nitroaromatic ethers, characterized by the presence of a nitro group (-NO₂) and an alkoxy substituent (-O-C₅H₁₁). The structural arrangement of these functional groups imparts unique chemical properties that make p-Pentyloxynitrobenzene a valuable intermediate in synthetic chemistry and a subject of interest in medicinal applications.

The synthesis of p-Pentyloxynitrobenzene typically involves the nitration of p-phenyl ether followed by selective alkylation. The nitration step is critical, as it introduces the highly reactive nitro group, which can undergo further transformations such as reduction to an amine or coupling reactions in pharmaceutical synthesis. The pentafluorobenzene moiety enhances the electron-withdrawing effect, influencing the reactivity and stability of the molecule. This compound's versatility makes it a candidate for various chemical modifications, enabling its use in the development of more complex molecules.

In recent years, p-Pentyloxynitrobenzene has garnered attention in the field of drug discovery due to its potential as a precursor for bioactive molecules. Researchers have been exploring its utility in synthesizing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The nitro group's ability to participate in redox reactions suggests its role in developing prodrugs that can be activated within biological systems, thereby improving drug delivery and efficacy.

One of the most compelling aspects of p-Pentyloxynitrobenzene is its role in developing catalysts and ligands for transition metal-catalyzed reactions. The electron-deficient nature of the nitroaromatic core facilitates coordination with metals such as palladium and copper, enabling efficient cross-coupling reactions like Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex organic molecules, including APIs (Active Pharmaceutical Ingredients) used in modern medicine. The alkoxy substituent further modulates the electronic properties, making it possible to fine-tune reaction outcomes.

The pharmacological potential of p-Pentyloxynitrobenzene has been investigated in several preclinical studies. Its derivatives have shown promise in modulating enzyme activities and receptor interactions relevant to diseases such as cancer and neurodegeneration. For instance, modifications to the pentafluorobenzene ring have led to compounds with enhanced binding affinity to specific biological targets. These findings underscore the importance of structural optimization in leveraging the inherent reactivity of nitroaromatic ethers.

The synthetic pathways for p-Pentyloxynitrobenzene continue to evolve with advancements in green chemistry principles. Researchers are increasingly adopting sustainable methods to minimize waste and improve yields. For example, catalytic methods using recyclable ligands and solvent-free conditions have been explored to enhance the efficiency of nitration and alkylation steps. Such innovations not only reduce environmental impact but also make large-scale production more feasible.

The spectroscopic and analytical characterization of p-Pentyloxynitrobenzene is another area where recent research has made significant strides. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have provided detailed insights into its molecular structure and conformational preferences. These techniques are essential for confirming synthetic success and understanding how structural features influence chemical behavior. Additionally, computational methods such as density functional theory (DFT) have been employed to predict reaction mechanisms and optimize synthetic routes.

In conclusion, p-Pentyloxynitrobenzene (CAS No: 63469-11-4) represents a fascinating compound with broad applications in organic synthesis and pharmaceutical research. Its unique structural features enable diverse chemical transformations, making it a valuable building block for developing novel therapeutics. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly important role in advancing chemical biology and drug discovery efforts worldwide.

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